![molecular formula C24H27N5O7S3 B2724933 (Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865176-46-1](/img/structure/B2724933.png)
(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene group, for instance, is a five-membered heterocycle containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For instance, the allyl group could undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups like sulfamoyl and carbamoyl would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Antimicrobial Properties
This compound exhibits promising antimicrobial activity. Researchers have synthesized quaternary ammonium salts of this compound through Mannich reactions with 2-allyl- and 2-propenylphenol, formaldehyde, and primary amines (such as benzylamine and 4-bromoaniline). These salts, especially the one containing an N-benzyl fragment, demonstrate bactericidal and fungicidal properties against microorganisms such as Staphylococcus aureus, Escherichia coli, Candida albicans, Shigella flexneri, Salmonella enterica, and Aspergillus niger . Further research is warranted to explore their potential as antimicrobial agents.
Organic Synthesis and Polymerization
1,3-Benzoxazines, including this compound, are obtained from Mannich reactions of phenols and bis-phenols with formaldehyde and primary amines. They serve as precursors in polymerization reactions and are polyfunctional due to heterocyclic fragments and aromatic rings. The compound’s allyl substituent suggests stronger antimicrobial properties, making it an intriguing candidate for organic synthesis and polymer applications .
Boron-Carrier for Neutron Capture Therapy
Considering its stability and functional groups, this compound might serve as a boron-carrier in neutron capture therapy. Further studies are necessary to assess its efficacy in this context .
Biomedical Polymers
The allyl functionality in this compound could be harnessed for designing biomedical polymers. Researchers may explore its incorporation into materials like chitosan, polylactide (PLA), or poly(caprolactone) (PCL) for drug delivery or tissue engineering .
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives, for example, have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. For instance, thiazole derivatives have been found to have a wide range of biological activities, suggesting potential applications in pharmaceuticals . Additionally, the synthesis of new derivatives could be explored to optimize these activities.
properties
IUPAC Name |
ethyl 4-[4-[(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O7S3/c1-3-11-29-20-10-9-19(38(25,32)33)16-21(20)37-23(29)26-22(30)17-5-7-18(8-6-17)39(34,35)28-14-12-27(13-15-28)24(31)36-4-2/h3,5-10,16H,1,4,11-15H2,2H3,(H2,25,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNCVREXADBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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